1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

描述

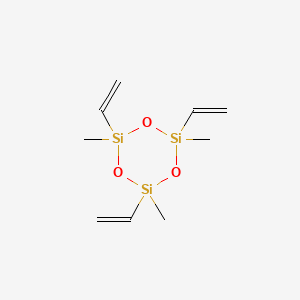

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane is a cyclic organosilicon compound with the molecular formula C9H18O3Si3. It is characterized by the presence of three vinyl groups and three methyl groups attached to a cyclotrisiloxane ring. This compound is known for its unique chemical properties and versatility in various applications, particularly in the field of polymer chemistry .

Structure

3D Structure

属性

IUPAC Name |

2,4,6-tris(ethenyl)-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-9H,1-3H2,4-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTLTBONLZSBJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O1)(C)C=C)(C)C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25587-81-9 | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25587-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1063229 | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3901-77-7, 68082-23-5 | |

| Record name | 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3901-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003901777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclosiloxanes, Me vinyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068082235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3901-77-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylvinyl cyclosiloxanes | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction of Trimethylcyclotrisiloxane with Vinylation Reagents

The most common preparation method involves the vinylation of trimethylcyclotrisiloxane . This process substitutes hydrogen atoms in the methyl groups with vinyl groups, typically using vinylation reagents such as vinylmagnesium bromide or vinyl lithium under inert atmosphere conditions to prevent side reactions.

- Reaction conditions:

- Solvent: Anhydrous solvents like toluene or tetrahydrofuran (THF)

- Atmosphere: Nitrogen or argon to exclude moisture and oxygen

- Temperature: Controlled between 60–80°C

- Catalysts: Acidic or basic catalysts such as sulfuric acid or potassium hydroxide may be used to facilitate ring closure and substitution

- Reaction time: Several hours, monitored by spectroscopic methods to ensure completion

This method ensures the formation of the cyclic trimer with vinyl groups precisely substituted, yielding 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane with high selectivity and purity.

Cyclotrimerization of Vinyl-Substituted Silane Precursors

An alternative laboratory-scale approach involves the cyclotrimerization of vinyl-substituted silane precursors. This method includes:

- Precursor purification: Vacuum distillation to remove impurities from vinyltrimethylsilane derivatives

- Catalytic conditions: Use of acid or base catalysts (e.g., KOH or H₂SO₄) in anhydrous solvents at moderate temperatures (60–80°C)

- Monitoring: Characterization by ^1H and ^29Si NMR spectroscopy to confirm ring formation and vinyl group integration, ensuring minimal linear oligomer formation

This approach is particularly useful for fine-tuning the reaction parameters to optimize yield and minimize by-products.

Industrial Scale Production

Industrial synthesis employs similar chemical routes but with enhanced process control:

- Large-scale reactors with precise temperature, pressure, and catalyst concentration control

- Continuous monitoring of reactant feed rates and reaction parameters to maintain consistent product quality

- Purification: Distillation or chromatographic techniques to achieve high purity suitable for commercial applications

This scale-up ensures reproducibility and cost-effectiveness while maintaining the compound’s chemical integrity.

Purification and Characterization

Post-synthesis, purification is critical to remove unreacted precursors and side products:

| Purification Method | Description | Purpose |

|---|---|---|

| Fractional Distillation | Separation based on boiling points | Remove low/high boiling impurities |

| Column Chromatography | Use of non-polar solvents (e.g., hexane) | Isolate pure cyclic trimer |

| Vacuum Distillation | Reduces thermal decomposition risk | Purify thermally sensitive compounds |

Characterization techniques include:

- Nuclear Magnetic Resonance (NMR): ^1H and ^29Si NMR confirm vinyl and methyl substitution and ring structure

- Fourier Transform Infrared Spectroscopy (FTIR): Detects Si-O-Si and vinyl functional groups

- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Assess thermal stability and polymerization behavior

- X-ray Crystallography or Dynamic Light Scattering: Determine molecular geometry and confirm cyclic structure.

Reaction Mechanism Insights

The preparation involves nucleophilic substitution or addition reactions where vinyl groups replace hydrogens on methyl groups attached to silicon atoms. The ring closure to form the cyclotrisiloxane structure is facilitated by controlled hydrolytic condensation or organometallic coupling under inert conditions. The vinyl groups remain intact, providing reactive sites for subsequent polymerization or cross-coupling reactions.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Scale | Advantages | Limitations |

|---|---|---|---|---|---|

| Vinylation of Trimethylcyclotrisiloxane | Vinylmagnesium bromide or vinyl lithium | 60–80°C, inert atmosphere, acid/base catalyst | Lab & Industrial | High selectivity, scalable | Requires strict moisture control |

| Cyclotrimerization of Vinyltrimethylsilane | Vinyltrimethylsilane derivatives, KOH or H₂SO₄ | 60–80°C, anhydrous solvents | Lab | Purity control, well-characterized | Longer reaction times |

| Industrial Continuous Process | Same as lab but optimized | Controlled temp, pressure, catalyst | Industrial | High yield, reproducible | Requires complex equipment |

Research Findings and Optimization Strategies

- Design of Experiments (DoE): Systematic variation of temperature, catalyst concentration, and reaction time reduces trial runs and optimizes yield and purity.

- Inert Atmosphere Techniques: Essential to prevent hydrolysis and oxidation, which degrade product quality.

- Catalyst Selection: Acidic catalysts favor ring closure, while basic catalysts promote substitution; choice depends on desired reaction kinetics and product profile.

- Purification Enhancements: Combining distillation with chromatographic methods improves removal of linear oligomers and unreacted monomers.

化学反应分析

Polymerization Reactions

V₃D₃ undergoes multiple polymerization mechanisms, forming silicone-based polymers with tailored properties.

Ring-Opening Polymerization (ROP)

Anionic ROP :

V₃D₃ participates in "living" anionic ROP, enabling precise control over polymer architecture. For example:

- Catalyst : Potassium hydroxide (KOH) or tetramethylammonium hydroxide (TMAH) .

- Conditions : 80–120°C in bulk or solution.

- Products : Linear poly(vinylmethylsiloxane) with narrow polydispersity (PDI < 1.2) .

Cationic ROP :

Photomediated cationic ROP using a merocyanine-based photoacid catalyst (λ = 405 nm) achieves rapid polymerization:

- Rate : ~90% conversion in 30 minutes .

- Applications : Thin-film coatings for optics and electronics .

Initiated Chemical Vapor Deposition (iCVD) :

iCVD enables solvent-free polymerization for biomedical coatings:

| Parameter | Value |

|---|---|

| Monomer Flow Rate | 0.5–1.0 sccm |

| Substrate Temperature | 25–40°C |

| Film Thickness | 50–500 nm |

| Water Contact Angle | >100° (hydrophobic) |

| Applications : Biopassive insulation for neural electrodes . |

Cross-Coupling Reactions

V₃D₃ serves as a vinyl donor in palladium-catalyzed cross-coupling reactions:

- Reagents : Aryl halides (e.g., PhBr), Pd(PPh₃)₄ catalyst, KF promoter .

- Conditions : 80°C in THF, 12–24 hours.

- Yield : 75–92% for styrene derivatives .

Example Reaction :

Key Study : Denmark et al. demonstrated its utility in synthesizing dienes and styrenes for pharmaceuticals .

Fluorination

Reaction with perfluorinated iodides (e.g., C₆F₁₃I) yields fluorinated dendrimers:

- Catalyst : AIBN (azobisisobutyronitrile).

- Conditions : 70°C, 48 hours .

- Applications : Hydrophobic coatings with enhanced thermal stability .

Oxidation

Controlled oxidation with ozone (O₃) forms silanol-rich surfaces:

| Parameter | Value |

|---|---|

| Ozone Exposure | 5–10 cycles |

| Resulting RI | 1.9–2.1 (high refractive index) |

| Applications : Anti-reflective coatings . |

Comparative Analysis of Reaction Pathways

| Reaction Type | Catalyst/Reagent | Temperature (°C) | Key Product | Application |

|---|---|---|---|---|

| Anionic ROP | KOH | 80–120 | Linear PVMS | Elastomers |

| Cationic ROP | Photoacid (merocyanine) | RT | Thin-film polymer | Optical coatings |

| Cross-Coupling | Pd(PPh₃)₄ | 80 | Styrenes/Dienes | Pharmaceuticals |

| Fluorination | AIBN | 70 | Fluorinated dendrimers | Water-repellent coatings |

科学研究应用

Scientific Research Applications

-

Chemistry

- Organic Synthesis : Utilized as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds. Its reactivity is enhanced due to the presence of vinyl groups.

- Polymerization : Acts as a precursor for vinyl silicone polymers, which are crucial in producing silicone rubbers and coatings.

-

Biology

- Silicon-Based Biomolecules : Investigated for its interactions with biological systems, particularly in studies related to silicon's role in biological processes.

- Antimicrobial Properties : Exhibits significant antimicrobial activity when used in coatings, making it suitable for medical applications.

-

Industry

- Adhesives and Coatings : Employed in the production of vinyl silicone rubbers due to its excellent adhesive properties and chemical resistance.

- Microelectronics : Used as an insulating layer in microelectronics for through-silicon vias (TSVs), enhancing device performance.

-

Environmental Science

- Pollution Control : Investigated for its ability to adsorb pollutants selectively, such as oil from water, aiding in environmental cleanup efforts.

Antimicrobial Coatings

A study by O'Shaughnessy et al. demonstrated that coatings made from poly(1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane) effectively reduced bacterial colonization on surfaces. The antimicrobial efficacy was tested against common pathogens like Staphylococcus aureus and Escherichia coli, highlighting its potential use in healthcare settings where infection prevention is critical.

Environmental Applications

Research has shown that surfaces coated with this compound exhibit selective adsorption properties for oil while being water-repellent. This characteristic allows for effective oil spill cleanup using photocatalytic methods. The compound's ability to disrupt bacterial cell membranes through hydrophobic interactions contributes to its antimicrobial properties.

Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

- Initiated Chemical Vapor Deposition (iCVD) : This method allows for the deposition of thin films with controlled thickness and uniformity.

- Plasma-Enhanced Chemical Vapor Deposition (PECVD) : Suitable for temperature-sensitive substrates due to lower deposition temperatures.

作用机制

The mechanism of action of 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane in polymerization involves the ring-opening of the cyclotrisiloxane ring, followed by the formation of linear or cross-linked polymer chains. The vinyl groups participate in various addition reactions, leading to the formation of stable siloxane bonds. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the vinyl and siloxane groups .

相似化合物的比较

Similar Compounds

1,3,5-Trimethyl-1,3,5-trivinylcyclotrisiloxane: Similar structure but with different substituents.

1,3,5-Trimethyl-1,3,5-triethylcyclotrisiloxane: Contains ethyl groups instead of vinyl groups.

1,3,5-Trimethyl-1,3,5-tris(phenyl)cyclotrisiloxane: Contains phenyl groups instead of vinyl groups.

Uniqueness

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane is unique due to its combination of vinyl and methyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both polymerization and cross-coupling reactions .

生物活性

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3) is a silicon-based organic compound with significant applications in various fields due to its unique chemical properties. This article aims to explore the biological activity of V3D3, focusing on its synthesis, mechanisms of action, and potential applications in biomedical research.

Chemical Structure and Properties

This compound has the molecular formula and consists of a cyclic trimer of siloxane units. Each silicon atom is bonded to both a methyl and a vinyl group, contributing to its reactivity and versatility in polymerization processes .

The biological activity of V3D3 is primarily attributed to its ability to undergo ring-opening polymerization. This process allows for the formation of various silicon-based polymers that can interact with biological systems. The compound's low bioavailability suggests limited direct interaction with biological pathways; however, its derivatives and polymers exhibit significant biological properties .

Synthesis and Characterization

V3D3 can be synthesized through several methods:

- Polyhydrosilylation : This involves the reaction of silsesquioxane derivatives with vinyl derivatives in the presence of catalysts like Karstedt's catalyst .

- Chemical Vapor Deposition : Initiated chemical vapor deposition (iCVD) techniques are used to create thin films of V3D3 polymers for various applications .

Table 1: Synthesis Methods of V3D3

| Method | Description |

|---|---|

| Polyhydrosilylation | Reaction involving silsesquioxane and vinyl derivatives under catalytic conditions. |

| Chemical Vapor Deposition | Utilizes iCVD to deposit V3D3-based polymers as thin films for electronic applications. |

Biological Applications

V3D3 and its derivatives have been investigated for their potential in various biological applications:

- Biocompatibility : Research indicates that V3D3-based polymers exhibit good biocompatibility, making them suitable for biomedical devices and drug delivery systems .

- Memristive Devices : Studies on memristors made from poly(this compound) (pV3D3) show promising results in flexible electronics with potential applications in neuromorphic computing .

Case Study: Memristor Performance

A study demonstrated that pV3D3-based memristors exhibit a transition in operational modes based on their structural properties. This flexibility indicates potential for advanced computing technologies .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of V3D3:

- Photocatalytic Properties : The compound has been shown to enhance photocatalytic activities when used in conjunction with materials like TiO2, indicating potential applications in environmental remediation .

- Selective Adsorption : V3D3-based surfaces demonstrate selective adsorption properties towards oils while repelling water, suggesting applications in oil spill cleanup technologies .

常见问题

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane while minimizing undesired byproducts?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary parameters such as temperature, catalyst loading, and reaction time. Statistical optimization (e.g., response surface methodology) can identify interactions between variables and reduce trial-and-error approaches. For cyclotrisiloxane derivatives, kinetic studies under anhydrous conditions and inert atmospheres (e.g., nitrogen) are critical to prevent hydrolysis .

Q. How can the purity and structural integrity of synthesized this compound be validated?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm vinyl and methyl group positioning. Gas chromatography-mass spectrometry (GC-MS) quantifies volatile impurities, while Fourier-transform infrared (FTIR) spectroscopy tracks functional groups like Si-O-Si stretches (950–1100 cm⁻¹). Cross-reference with high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS hazard codes H301 (toxic if swallowed), H315 (skin irritation), and H319 (serious eye irritation). Use fume hoods for manipulations, wear nitrile gloves, and employ secondary containment for spills. Emergency procedures should include immediate flushing with water for eye/skin contact and activated charcoal for ingestion, per SDS guidelines .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to humidity, light, and temperature extremes. Monitor degradation via periodic NMR and GC-MS. Store in amber glass under inert gas (argon) at ambient temperatures, as recommended for cyclotrisiloxanes .

Advanced Research Questions

Q. What computational methods are effective in predicting the reactivity of this compound in ring-opening polymerization?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and activation energies for ring-opening pathways. Software like Gaussian or ORCA can simulate reaction dynamics, while molecular dynamics (MD) simulations assess solvent effects. Validate predictions with experimental kinetics (e.g., Arrhenius plots) .

Q. How can conflicting data on the compound’s thermal degradation mechanisms be resolved?

- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA) to identify decomposition products. Use multivariate statistical analysis (e.g., PCA) to reconcile discrepancies between studies. Replicate experiments under controlled atmospheres (e.g., oxidative vs. inert) to isolate degradation pathways .

Q. What strategies improve the compound’s utility in hybrid material synthesis?

- Methodological Answer : Functionalize the vinyl groups via hydrosilylation or thiol-ene "click" chemistry. Optimize crosslinking density using rheometry and dynamic mechanical analysis (DMA). For nanocomposites, employ sol-gel techniques with in situ FTIR monitoring to track siloxane network formation .

Q. How do steric and electronic effects influence the compound’s interactions with catalysts in ring-expansion reactions?

- Methodological Answer : Conduct mechanistic studies using stopped-flow NMR to observe transient intermediates. Compare catalytic efficiency of Lewis acids (e.g., B(C₆F₅)₃) versus bases (e.g., KOH) via kinetic isotope effects (KIE). Pair with X-ray crystallography to resolve catalyst-substrate adducts .

Methodological Notes

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR and Raman spectroscopy) and leverage open-source databases (NIST WebBook) for spectral comparisons .

- Experimental Design : Incorporate high-throughput screening for reaction optimization, as demonstrated in combinatorial chemistry workflows .

- Computational Tools : Use cheminformatics platforms (e.g., Schrödinger Suite) for property prediction and reaction pathway enumeration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。